1,3,4-Trimethyl-3-cyclohexen-1-carboxaldehyde

Fragrance chemistry Perfumery substantivity Muguet aldehydes

1,3,4‑Trimethyl‑3‑cyclohexen‑1‑carboxaldehyde (CAS 40702‑26‑9), widely known under the trade name Lyral®, is a synthetic cyclohexenyl aldehyde belonging to the muguet (lily‑of‑the‑valley) odor family. It is characterised by a tetrasubstituted cyclohexene ring bearing a carboxaldehyde group and a hydroxy‑4‑methylpentyl side chain.

Molecular Formula C10H16O
Molecular Weight 152.23 g/mol
CAS No. 40702-26-9
Cat. No. B1359912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,4-Trimethyl-3-cyclohexen-1-carboxaldehyde
CAS40702-26-9
Molecular FormulaC10H16O
Molecular Weight152.23 g/mol
Structural Identifiers
SMILESCC1=C(CC(CC1)(C)C=O)C
InChIInChI=1S/C10H16O/c1-8-4-5-10(3,7-11)6-9(8)2/h7H,4-6H2,1-3H3
InChIKeyHPPUQZZCHCEJEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3,4-Trimethyl-3-cyclohexen-1-carboxaldehyde (CAS 40702-26-9) – Procurement-Relevant Baseline for a High-Impact Muguet Aldehyde


1,3,4‑Trimethyl‑3‑cyclohexen‑1‑carboxaldehyde (CAS 40702‑26‑9), widely known under the trade name Lyral®, is a synthetic cyclohexenyl aldehyde belonging to the muguet (lily‑of‑the‑valley) odor family. It is characterised by a tetrasubstituted cyclohexene ring bearing a carboxaldehyde group and a hydroxy‑4‑methylpentyl side chain [1]. Its extremely low vapour pressure and high substantivity distinguish it from many other floral aldehydes, while its classification as a significant skin sensitiser has driven regulatory bans in the EU and UK [2]. These physico‑chemical and toxicological properties make it essential to evaluate the compound against close structural analogues before selecting an ingredient for fragrance formulation, dermatological research, or olfactory receptor studies.

Why Generic Substitution Fails for 1,3,4-Trimethyl-3-cyclohexen-1-carboxaldehyde – Key Differentiators vs. Hydroxycitronellal, Lilial, and Other Muguet Aldehydes


Muguet aldehydes such as hydroxycitronellal, lilial, helional, and cyclamen aldehyde share a broadly floral character, but they differ profoundly in substantivity, vapour pressure, and human sensitisation prevalence [1]. 1,3,4‑Trimethyl‑3‑cyclohexen‑1‑carboxaldehyde exhibits a substantivity approximately four‑fold longer than that of hydroxycitronellal under identical blotter conditions, a consequence of its vapour pressure being roughly 100‑fold lower [2]. This persistence can alter the entire dry‑down trajectory of a fragrance. Furthermore, the compound’s sensitisation rate of 1.9‑2.7 % among eczema patients patch‑tested in European clinics is markedly higher than that of most other fragrance aldehydes, making it both a benchmark allergen for dermatological studies and a liability in leave‑on consumer products [3]. Simply replacing it with another muguet aldehyde without accounting for these quantifiable divergences risks compromising functional performance, regulatory compliance, or experimental reproducibility.

Quantitative Differentiation Evidence for 1,3,4-Trimethyl-3-cyclohexen-1-carboxaldehyde – Head‑to‑Head and Cross‑Study Comparisons


Blotter Substantivity – Lyral® vs. Hydroxycitronellal (Direct Head‑to‑Head Comparison)

In a controlled blotter experiment, a 0.2 % solution of 1,3,4‑Trimethyl‑3‑cyclohexen‑1‑carboxaldehyde (Lyral®) remained perceptible more than 24 h after application, whereas a 1 % solution of hydroxycitronellal – a five‑fold higher concentration – had almost completely vanished by the same time point [1]. The supplier‑reported substantivity values are 400 h for Lyral® and 100 h for hydroxycitronellal, representing a four‑fold difference [2].

Fragrance chemistry Perfumery substantivity Muguet aldehydes

Vapour Pressure – Lyral® vs. Hydroxycitronellal (Cross‑Study Quantitative Comparison)

The saturated vapour pressure of 1,3,4‑Trimethyl‑3‑cyclohexen‑1‑carboxaldehyde at 25 °C is approximately 0.000029 mmHg (est.) , which is roughly 110‑fold lower than that of hydroxycitronellal (0.00318 mmHg at 25 °C, est.) . This order‑of‑magnitude difference is consistent with the observed substantivity gap and has been independently corroborated by Antoine‑equation measurements over the 391.85–416.35 K range [1].

Physico‑chemical properties Volatility Fragrance tenacity

Human Skin‑Sensitisation Prevalence – Lyral® vs. Other Fragrance Aldehydes (Cross‑Study Comparable)

In a multi‑centre European patch‑test study involving 1,855 consecutive dermatitis patients, 1,3,4‑Trimethyl‑3‑cyclohexen‑1‑carboxaldehyde (Lyral®) elicited positive reactions in 2.7 % of subjects, the highest rate among 14 tested fragrance chemicals [1]. Other aldehydes in the same series showed markedly lower reactivity: citral 1.1 %, hexyl cinnamic aldehyde 0.3 %, and coumarin 0.3 % [1]. Earlier German surveillance reported a 1.9 % sensitisation prevalence across 3,245 patients [2], and a Spanish study found 1.2 % among 170 patients [3]. Pooled European data place the prevalence at 1.9–2.7 % [4].

Contact dermatitis Fragrance allergy Patch‑test epidemiology

Photodegradation Reactivity Shift – Lyral® vs. Hydroxycitronellal (Direct Head‑to‑Head Comparison)

Following three months of forced photodegradation, 1,3,4‑Trimethyl‑3‑cyclohexen‑1‑carboxaldehyde (Lyral®) exhibited a significant increase in thiol reactivity in the HTS‑DCYA assay, whereas hydroxycitronellal showed a decrease in reactivity under the same conditions [1]. This divergent behaviour indicates that the two aldehydes follow distinct degradation pathways and generate different reactive species profiles upon photo‑oxidative ageing.

Chemical stability Photo‑oxidation In chemico reactivity

Soap‑Phase Stability and Odour Quality – Lyral® vs. Hydroxycitronellal (Class‑Level Inference with Quantitative Context)

Independent technical assessments report that 1,3,4‑Trimethyl‑3‑cyclohexen‑1‑carboxaldehyde possesses superior adhesion (substantivity) and higher stability in soap matrices compared with hydroxycitronellal [1]. Lyral® is specifically stabilised with 0.1 % BHT or tocopherol to prevent oxidative degradation , a finding consistent with its enhanced performance in alkaline media. Quantitative sensory data from the IFF stability grid rate Lyral® as “Good” in fine fragrance, “Moderate” in powder detergent, and “Excellent” in soap .

Soap fragrance stability Alkaline stability Muguet aldehyde performance

Optimal Application Scenarios for 1,3,4-Trimethyl-3-cyclohexen-1-carboxaldehyde Based on Quantitative Differentiation Evidence


Long‑Lasting Fine‑Fragrance Base‑Note and Fixative

The 400‑h substantivity and 0.000029 mmHg vapour pressure of 1,3,4‑Trimethyl‑3‑cyclohexen‑1‑carboxaldehyde [1] make it a superior choice for perfumers requiring a muguet note that persists through the entire dry‑down. In contrast, hydroxycitronellal (100‑h substantivity, 0.00318 mmHg vapour pressure) dissipates too rapidly to function as a base note without high overdosing. This compound is therefore preferentially procured for eau de parfum and extrait formulations where longevity is a key performance claim.

Diagnostic Patch‑Test Reference Allergen

With a consistent sensitisation prevalence of 1.9–2.7 % across European patient cohorts – the highest among tested fragrance aldehydes [2][3] – 1,3,4‑Trimethyl‑3‑cyclohexen‑1‑carboxaldehyde is an indispensable reference material in dermatological allergy diagnostics. Procurement for patch‑test manufacturing, clinical research on fragrance contact allergy, and regulatory surveillance programmes is driven by its status as a benchmark sensitizer, enabling direct comparison with emerging muguet replacements.

Fragrance‑Allergen Photodegradation and Safety Research

The unique photodegradation behaviour of 1,3,4‑Trimethyl‑3‑cyclohexen‑1‑carboxaldehyde – exhibiting increased in chemico thiol reactivity upon ageing while hydroxycitronellal shows decreased reactivity [4] – makes it a critical test compound for studying the link between stability, reactive species generation, and skin sensitisation. Academic and industrial toxicology laboratories procure this compound to benchmark photo‑oxidative degradation pathways and to validate in chemico safety assays.

Soap and Alkaline‑pH Personal‑Care Formulations

Technical evaluations report that 1,3,4‑Trimethyl‑3‑cyclohexen‑1‑carboxaldehyde exhibits superior stability in soap matrices compared with the closest structural analogue, hydroxycitronellal [5]. Combined with the IFF‑rated “Excellent” soap stability and the documented use of BHT/tocopherol stabilisation , this compound is specifically selected for procurement in bar soaps, syndets, and high‑pH detergent applications where other muguet aldehydes fail prematurely.

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